The compound "1-(3-Bromopropyl)pyrrole" is structurally related to a class of brominated pyrrole derivatives that have been extensively studied for their biological activities and applications in various fields. While the specific compound is not directly mentioned in the provided papers, the related compounds such as 3-bromopyruvate (3-BP) and derivatives of 3-bromo-2,5-dihydro-1H-2,5-pyrroledione have shown significant promise in cancer therapy and as antibacterial agents. This analysis will draw on the available research to infer potential mechanisms of action and applications for "1-(3-Bromopropyl)pyrrole".
3-Bromopyruvate (3-BP) is a potent inhibitor of glycolysis and has been shown to exhibit strong antitumor potential by targeting multiple molecules crucial for the survival of neoplastic cells12. It operates by inhibiting key glycolytic enzymes such as hexokinase 2 (HK2) and lactate dehydrogenase (LDH), leading to a disruption in energy production and pH homeostasis within cancer cells1. Additionally, 3-BP has been found to induce apoptosis through mitochondrial pathways, as evidenced by the release of cytochrome c and the alteration of cell death regulatory proteins like Bcl-2 and caspase-31. The compound's ability to alkylate and inhibit glyceraldehyde 3-phosphate dehydrogenase (GAPDH) is also a principal mechanism by which it exerts its anticancer effects2.
The antitumor effects of 3-BP have been demonstrated in various animal tumor models, with the compound showing the ability to deplete intracellular ATP and induce cancer cell death2. Its chemosensitizing action, which augments the efficacy of other chemotherapeutic agents, is particularly noteworthy in the treatment of malignancies of thymic origin1. The broad cytotoxicity against a variety of tumors suggests that derivatives of brominated pyrroles, such as "1-(3-Bromopropyl)pyrrole", could potentially be developed as targeted anticancer agents.
Derivatives of 3-bromo-2,5-dihydro-1H-2,5-pyrroledione have been identified as having significant antibacterial activity against resistant strains of bacteria, including Staphylococcus aureus56. These compounds have shown minimal inhibition concentrations (MICs) that are lower than those of common antibiotics, indicating a potential for development as new antibacterial agents. The distinct mechanism of action from that of traditional antibiotics could be crucial in overcoming existing resistance mechanisms56.
The synthesis of pyrrole derivatives is of great interest in medicinal chemistry. For instance, the dimer of 3-bromo-6-dimethylamino-1-azafulvene has been used as a progenitor for the synthesis of substituted pyrrole-2-carboxaldehydes, which are valuable intermediates in the synthesis of various heterocyclic compounds3. Additionally, the catalyst-free synthesis of functionalized pyrrolo[1,2-a]quinoxaline derivatives from reactions involving ethyl bromopyruvate suggests that brominated pyrrole compounds can be utilized in the creation of diverse heterocyclic structures4.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5